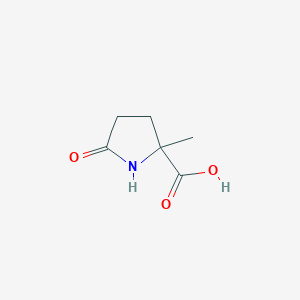
2-Methyl-5-oxopyrrolidine-2-carboxylic acid
Vue d'ensemble
Description
“2-Methyl-5-oxopyrrolidine-2-carboxylic acid” is a synthetic compound . It is also known as “(S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid” and "Methyl 5-Oxopyrrolidine-2-carboxylate" .
Molecular Structure Analysis
The molecular formula of “2-Methyl-5-oxopyrrolidine-2-carboxylic acid” is C6H9NO3 . The InChI code is 1S/C6H9NO3/c1-6(5(9)10)3-2-4(8)7-6/h2-3H2,1H3,(H,7,8)(H,9,10)/t6-/m0/s1 .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Methyl-5-oxopyrrolidine-2-carboxylic acid” include a molecular weight of 143.14 . The compound is a solid at room temperature .Applications De Recherche Scientifique
Synthesis and Application in Plasticizers
One of the earliest studies on 2-Methyl-5-oxopyrrolidine-2-carboxylic acid relates to its synthesis from levulinic acid and its potential use in plasticizers. Takenishi and Simamura (1954) reported that the dehydration of 2-amino-2-methylglutaric acid yields 2-Methyl-5-oxopyrrolidine-2-carboxylic acid. Its esters were prepared and evaluated for plasticizer performance, indicating early interest in its industrial applications (Takenishi & Simamura, 1954).
Role in Biochemical Processes
A study by Van der Werf et al. (1973) highlighted the role of a related compound, L-2-Imidazolidone-4-carboxylic acid, as an inhibitor of 5-oxoprolinase. This enzyme is responsible for converting 5-oxo-L-proline (a form of 2-Methyl-5-oxopyrrolidine-2-carboxylic acid) to L-glutamate. This research provided insights into metabolic pathways involving 5-oxo-L-proline and potential implications for conditions like 5-oxoprolinuria (Van der Werf et al., 1973).
Antioxidant Properties
Tumosienė et al. (2019) synthesized various derivatives of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid and found potent antioxidant activities in several compounds. Their study demonstrates the potential of 2-Methyl-5-oxopyrrolidine-2-carboxylic acid derivatives in developing new antioxidants (Tumosienė et al., 2019).
Antibacterial Applications
The antibacterial properties of various derivatives of 5-oxopyrrolidine-3-carboxylic acid, a close relative of 2-Methyl-5-oxopyrrolidine-2-carboxylic acid, were explored in multiple studies. Bouzard et al. (1992) and Devi et al. (2018) synthesized different derivatives and evaluated their in vitro and in vivo antibacterial activities, indicating their potential in developing new antibacterial agents (Bouzard et al., 1992), (Devi et al., 2018).
Synthesis of Novel Compounds
Several studies have focused on synthesizing novel compounds using 5-oxopyrrolidine-3-carboxylic acid derivatives. This includes work by Piwowarczyk et al. (2008) on chiral resolving agents and Kharchenko et al. (2008) on compounds with potential biological activity, showcasing the chemical versatility of this compound and its derivatives (Piwowarczyk et al., 2008), (Kharchenko et al., 2008).
Safety And Hazards
Propriétés
IUPAC Name |
2-methyl-5-oxopyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c1-6(5(9)10)3-2-4(8)7-6/h2-3H2,1H3,(H,7,8)(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGAOOVOPBAWHDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)N1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-oxopyrrolidine-2-carboxylic acid | |
CAS RN |
64520-50-9 | |
| Record name | 2-methyl-5-oxopyrrolidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-imino-1-(2-methoxyethyl)-10-methyl-5-oxo-N-(pyridin-3-ylmethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2439757.png)


![(2Z)-2-[(4-bromophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2439763.png)


![3-isopentyl-1,7-dimethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2439768.png)

![5-Phenyl-2-thieno[3,2-d]pyrimidin-4-yl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2439771.png)

![2-Methylpyrazolo[1,5-A]pyrimidine-5,7-diol](/img/structure/B2439775.png)

![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2439778.png)